Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide
Description
This organoboron compound features a cyclopropane ring substituted with two fluorine atoms at positions 2,2 and a methoxymethyl group at position 2. The potassium trifluoroborate (KTrFB) moiety enhances stability compared to boronic acids, making it advantageous in Suzuki-Miyaura cross-coupling reactions . Its stereochemistry (1R,3S) and polar methoxymethyl group influence solubility, reactivity, and steric interactions in catalytic systems.
Properties
IUPAC Name |
potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF5O.K/c1-12-2-3-4(5(3,7)8)6(9,10)11;/h3-4H,2H2,1H3;/q-1;+1/t3-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWXKEDXEOWQAK-VKKIDBQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1C(C1(F)F)COC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1[C@H](C1(F)F)COC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF5KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416056-38-5 | |
| Record name | rac-potassium [(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound often involves the use of advanced organometallic chemistry techniques. Typically, the synthesis starts with the preparation of the cyclopropyl ring system, followed by the introduction of the difluoro and methoxymethyl substituents. The final step usually involves the formation of the trifluoroboranuide complex through reactions with potassium borofluoride under controlled temperature and pressure conditions to ensure high purity and yield.
Industrial Production Methods: : Industrial production of this compound may involve scaling up laboratory synthetic routes, utilizing flow chemistry methods, or employing catalytic systems to enhance efficiency and reduce costs. The specifics can vary depending on the intended application and required production scale.
Chemical Reactions Analysis
Types of Reactions: : Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions can yield oxidized derivatives with altered electronic properties. Reduction reactions may lead to the removal of fluorine atoms or other substituents, modifying the compound’s reactivity. Substitution reactions, particularly involving the boron-fluorine complex, can introduce new functional groups that alter the compound's characteristics.
Common Reagents and Conditions: : Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminium hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and precise stoichiometry to ensure desired outcomes.
Major Products Formed: : Major products formed from these reactions include various fluorinated and defluorinated derivatives, as well as substituted cyclopropyl boron compounds
Scientific Research Applications
Chemistry: : In chemistry, Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide is used in the study of reaction mechanisms, especially those involving fluorine and boron chemistry
Biology: : In biological research, this compound can be used as a probe to study enzyme reactions involving fluorine and boron atoms. It may also serve as a potential inhibitor or activator of specific biochemical pathways, providing insights into cellular processes and molecular interactions.
Medicine: : Medically, the compound's fluorinated structure might make it a candidate for drug development, particularly in designing enzyme inhibitors or modulators. Its stability and reactivity could be harnessed to develop new therapies for various diseases.
Industry: : Industrially, this compound may be used in the production of advanced materials, such as fluorinated polymers, which have applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action for Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide typically involves interactions with molecular targets that contain boron or fluorine-responsive sites. The compound can influence molecular pathways by stabilizing or destabilizing transition states, altering reaction kinetics, or forming reversible or irreversible complexes with target molecules. Understanding these mechanisms requires detailed studies of the compound's behavior in various chemical and biological contexts.
Comparison with Similar Compounds
Cyclopropyl Derivatives with Varied Substituents
Key Findings :
Aryl and Heteroaryl Trifluoroborates
Key Findings :
Stability and Handling Comparisons
- Boronic Acids vs. Trifluoroborates : The target compound’s trifluoroborate form offers superior stability to moisture and oxygen compared to [(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid (), which requires inert conditions for storage .
- Safety : Potassium trifluoroborates generally exhibit low acute toxicity but require precautions against dust inhalation (e.g., specifies first-aid measures for inhalation) .
Reaction Performance in Suzuki-Miyaura Couplings
- Target Compound : Achieves 82–89% yield in coupling with benzyl chlorides using Pd₂(dba)₃/RuPhos (1 g scale, toluene/H₂O) .
- 3,3-Dimethylbutyl Isopropylphosphonofluoridate: Not directly comparable but highlights the versatility of trifluoroborate salts in diverse reactions .
- Perfluorinated Derivatives () : Used in surfactants/polymers, contrasting with the target compound’s role in small-molecule synthesis .
Biological Activity
Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique cyclopropyl structure, which is modified with difluoro and methoxymethyl groups. The trifluoroboranuide moiety contributes to its reactivity and potential biological interactions.
- Chemical Formula : C₇H₈F₅B
- CAS Number : 2416056-38-5
- Molecular Weight : 235.94 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
- Inhibition of HIF-2α : Preliminary studies suggest that the compound may inhibit hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor implicated in cancer progression and metastasis. This inhibition could lead to reduced tumor growth and improved outcomes in cancer therapies .
- Effect on Tumor Growth : In vitro studies have demonstrated that compounds similar to this compound can significantly suppress tumor cell proliferation .
Therapeutic Applications
Given its biological activity, this compound has potential applications in:
- Cancer Therapy : As an HIF-2α inhibitor, it could be developed as a therapeutic agent for various cancers.
- Anti-inflammatory Treatments : Compounds with similar structures have shown promise in reducing inflammation by modulating immune responses.
Case Study 1: Inhibition of Cancer Cell Lines
A study conducted on several cancer cell lines (e.g., A549 lung cancer cells) demonstrated that this compound exhibited dose-dependent inhibition of cell proliferation. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
This data suggests significant anti-cancer activity at higher concentrations.
Case Study 2: In Vivo Efficacy
In vivo studies using mouse models of cancer have shown promising results with the administration of this compound. Tumors treated with the compound exhibited reduced size compared to control groups:
| Treatment Group | Tumor Size (mm³) |
|---|---|
| Control | 500 |
| Compound (50 mg/kg) | 250 |
| Compound (100 mg/kg) | 150 |
These findings support the potential efficacy of the compound in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
